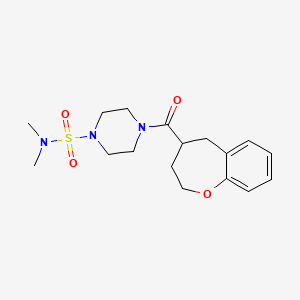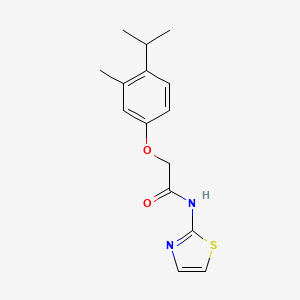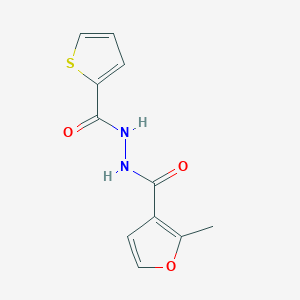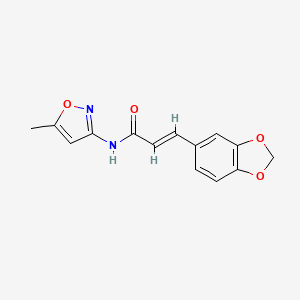![molecular formula C16H24N2O6S B5514327 (4aR*,7aS*)-1-(2-methoxyethyl)-4-[5-(methoxymethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514327.png)
(4aR*,7aS*)-1-(2-methoxyethyl)-4-[5-(methoxymethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Heterocyclic compounds, especially those containing multiple heteroatoms and fused ring systems, are of significant interest due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The introduction of functional groups such as methoxyethyl, methoxymethyl, and furoyl into these frameworks can dramatically influence their chemical reactivity, physical properties, and biological activities.
Synthesis Analysis
The synthesis of complex heterocycles often involves multi-step reactions, starting from simpler heterocyclic precursors. For compounds similar to the one described, common synthetic strategies might include nucleophilic substitution reactions, cycloadditions, and ring-closing reactions. An example of such synthetic endeavors includes the efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles, which demonstrates the versatility of heterocyclic chemistry in constructing complex molecules (El‐dean et al., 2018).
Molecular Structure Analysis
The molecular structure of complex heterocycles can be elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling. These methods provide insights into the arrangement of atoms, configuration, and conformation of molecules. For instance, detailed molecular structure analysis was performed for 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, showcasing the importance of structural determination in understanding compound properties (Demir et al., 2010).
Scientific Research Applications
Synthesis and Characterization : Research has been conducted on the synthesis and characterization of similar compounds, with a focus on their structural properties. For instance, Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and examined their structures using spectral data and elemental analysis, aiming to understand the cytotoxic activity against certain cancer cells (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antioxidant Properties : Studies have also explored the antimicrobial and antioxidant properties of related compounds. For example, Rangaswamy et al. (2017) synthesized a new class of functionalized pyrazole scaffolds and evaluated their antimicrobial and antioxidant activities, providing insights into potential therapeutic applications (Rangaswamy et al., 2017).
Kinase Inhibitors : Research has been conducted on the use of similar compounds as kinase inhibitors, which are crucial for the development of cancer treatments. Amr et al. (2017) synthesized a series of substituted pyrazoline derivatives and tested them as EGFR and VEGFR-2 kinase inhibitors, a vital step in cancer therapeutics (Amr et al., 2017).
Pharmacological Activities : Other studies have focused on the broader pharmacological activities of related compounds. For instance, Abdulla et al. (2013) prepared a series of substituted pyrazole derivatives and assessed their anti-inflammatory activities, contributing to the understanding of potential therapeutic benefits (Abdulla et al., 2013).
Insecticidal Properties : Some research has explored the insecticidal properties of compounds in this category. Carlson et al. (2001) discussed the chemical and biological properties of methoxyfenozide, an insecticidal ecdysteroid agonist, which demonstrates the potential agricultural applications of these compounds (Carlson et al., 2001).
properties
IUPAC Name |
[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-[5-(methoxymethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S/c1-22-8-7-17-5-6-18(14-11-25(20,21)10-13(14)17)16(19)15-4-3-12(24-15)9-23-2/h3-4,13-14H,5-11H2,1-2H3/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJHAYNYFCEUKE-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC=C(O3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC=C(O3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-[5-(methoxymethyl)furan-2-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-phenylpropyl)-8-(pyridazin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514259.png)




![1-(4-methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone](/img/structure/B5514311.png)
![N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5514313.png)
![vinyl [(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5514318.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl cyclohexanecarboxylate](/img/structure/B5514341.png)
![(1S*,5R*)-3-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5514350.png)
